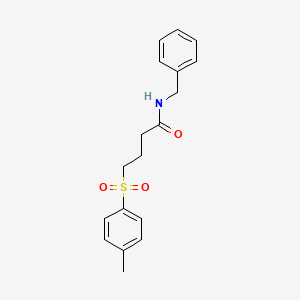

N-benzyl-4-tosylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-(4-methylphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-15-9-11-17(12-10-15)23(21,22)13-5-8-18(20)19-14-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTPKBRLXAEZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview and Research Significance of N Benzyl 4 Tosylbutanamide

Positioning of N-benzyl-4-tosylbutanamide within Sulfonamide and Amide Chemistry

This compound is structurally characterized by the presence of both a sulfonamide and an amide functional group. The sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom) is a cornerstone of many pharmaceutical compounds. nih.gov Benzenesulfonamides, in particular, are found in a wide array of drugs with diverse therapeutic applications. nih.gov The tosyl (4-toluenesulfonyl) group, a common substituent in organic synthesis, is known for its stability and its ability to act as a good leaving group in certain reactions.

The amide group (-C(=O)N-), on the other hand, is fundamental to the structure of proteins and is a prevalent feature in many biologically active molecules. The N-benzyl substituent introduces a bulky, aromatic moiety that can influence the compound's steric and electronic properties, as well as its potential interactions with biological targets. The butanamide portion of the molecule provides a flexible four-carbon chain that connects the amide and tosyl functionalities.

Conceptual Framework for Studying N-Benzyl Sulfonamide Derivatives

The study of N-benzyl sulfonamide derivatives, such as this compound, is typically approached through a systematic investigation of their synthesis, structure, and reactivity. A common synthetic route to related N-benzyl-4-methylbenzenesulfonamides involves a two-step process. nsf.gov First, a primary amine is reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, to form the corresponding sulfonamide. nsf.gov This is followed by the benzylation of the sulfonamide nitrogen atom. nsf.gov The use of benzyl (B1604629) bromide is effective in this step due to the formation of a stable benzylic carbocation that readily reacts with the weakly nucleophilic sulfonamide. nsf.gov

Another synthetic approach for N-benzyl sulfonamides involves the reductive amination of aldehydes with sulfonamides. This method has been used to prepare heteroaromatic N-benzyl sulfonamides, where an aldehyde reacts with a sulfonamide in the presence of an oxidizing agent and a catalyst, followed by reduction to yield the final product. rsc.org

Once synthesized, the structural characterization of these compounds is crucial. Techniques such as single-crystal X-ray diffraction can provide detailed information about the molecule's three-dimensional structure, including bond lengths and angles. nsf.gov For instance, in a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, the sulfur atom of the sulfonamide group exhibits a slightly distorted tetrahedral geometry. nsf.gov Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also essential for confirming the structure and purity of the synthesized compounds.

The reactivity of N-benzyl sulfonamide derivatives is influenced by the various functional groups present. The sulfonamide nitrogen is weakly nucleophilic, and the tosyl group can participate in nucleophilic substitution reactions. nsf.govevitachem.com The benzyl group can also influence the reactivity of the molecule through its electronic and steric effects.

Foundational Research Problems and Objectives for this compound Studies

The primary research objectives for a compound like this compound would be to explore its potential as a building block in organic synthesis and to investigate its biological activity. The presence of multiple functional groups makes it a versatile intermediate for the synthesis of more complex molecules. evitachem.com

Another important area of investigation is the exploration of the compound's potential biological activities. Sulfonamide derivatives have a well-established history as antimicrobial and anticancer agents. evitachem.com Therefore, a foundational research objective would be to screen this compound for a range of biological activities. For example, related benzamide (B126) derivatives have been studied for their antimicrobial and antifungal properties. ontosight.ai Furthermore, the N-benzylphenethylamine scaffold is known to interact with serotonin (B10506) receptors, suggesting that N-benzyl-containing compounds could have applications in neuroscience research. nih.gov

The investigation of the structure-activity relationship (SAR) is also a critical research objective. This involves synthesizing a series of analogues of this compound with modifications to the benzyl, tosyl, or butanamide moieties and evaluating how these changes affect the compound's biological activity. This can provide valuable insights into the key structural features required for a particular biological effect and can guide the design of more potent and selective compounds.

Strategic Synthetic Methodologies for N Benzyl 4 Tosylbutanamide and Analogs

Direct Synthesis Approaches to the N-benzyl-4-tosylbutanamide Core

The direct synthesis of the this compound core involves the sequential or convergent formation of its key functional groups: the N-benzyl sulfonamide and the butanamide linkage.

Nucleophilic Substitution Reactions in N-Benzyl Sulfonamide Formation

The formation of the N-benzyl sulfonamide moiety is a critical step in the synthesis of the target molecule. This is typically achieved through a nucleophilic substitution reaction where benzylamine (B48309) acts as the nucleophile, attacking the electrophilic sulfur atom of a tosyl derivative.

A common method involves the reaction of benzylamine with p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the HCl byproduct. sci-hub.seresearchgate.netwikipedia.org This reaction is often carried out in an aqueous medium or an organic solvent. researchgate.net The choice of base and solvent can influence the reaction rate and yield. For instance, using sodium carbonate in water is an environmentally friendly approach. sci-hub.se

Alternatively, N-benzyl-4-methylbenzenesulfonamides can be prepared in a two-step process where 4-methylbenzenesulfonyl chloride is first treated with a primary amine to form the corresponding sulfonamide, which is then benzylated. nsf.goveurjchem.com This subsequent benzylation of the sulfonamide can be achieved using benzyl (B1604629) bromide, with the reaction potentially proceeding through an SN1-like mechanism due to the stability of the benzylic carbocation. nsf.goveurjchem.com

A novel approach describes a nucleophilic substitution reaction at the nitrogen of arylsulfonamides using phosphide (B1233454) anions, which allows for the transformation of arylsulfonamides into various protected amines. acs.org

Table 1: Comparison of Methods for N-Benzyl Sulfonamide Formation

| Method | Reagents | Conditions | Advantages |

| Direct Sulfonylation | Benzylamine, p-toluenesulfonyl chloride, Base (e.g., Na2CO3) | Aqueous or organic solvent, Room temperature | Simple, direct, environmentally benign options available. sci-hub.seresearchgate.net |

| Two-Step Benzylation | Primary amine, p-toluenesulfonyl chloride, then Benzyl bromide | Step 1: Amine and TsCl; Step 2: Sulfonamide and benzyl bromide | Allows for the synthesis of substituted N-benzyl sulfonamides. nsf.goveurjchem.com |

| Phosphide Anion Substitution | Arylsulfonamide, Phosphide anion | - | Efficient transformation to protected amines. acs.org |

Amide Bond Construction Strategies for Butanamide Linkage

The formation of the butanamide linkage is another key transformation. Amide bonds are typically formed by the reaction of a carboxylic acid or its derivative with an amine. nih.gov

One of the most common strategies involves the activation of a carboxylic acid, such as 4-tosylbutanoic acid, with a coupling reagent, followed by reaction with benzylamine. A variety of coupling reagents are available, and their choice can be critical to avoid side reactions and ensure high yields. nih.gov A simple and efficient solvent-free procedure for preparing amides involves the direct reaction of carboxylic acids with amines using tosyl chloride (TsCl) and triethylamine (B128534) (TEA) as a condensing agent. researchgate.net

Another approach is the aminocarbonylation of alkyl tosylates. A stereospecific, cobalt-catalyzed aminocarbonylation of unactivated alkyl tosylates with a wide range of amines has been reported to produce enantioenriched amides with excellent chemoselectivity. nih.gov

Enzymatic methods, such as using Candida antarctica lipase (B570770) B (CALB), offer a green and sustainable alternative for amide bond formation from free carboxylic acids and amines. mdpi.com These biocatalytic approaches can provide high conversions and yields without the need for extensive purification. mdpi.comrsc.org

Table 2: Selected Strategies for Amide Bond Formation

| Strategy | Key Reagents/Catalysts | Substrates | Key Features |

| Coupling Reagent-Mediated | Coupling reagents (e.g., DCC, EDC), Tosyl chloride | Carboxylic acids, Amines | Widely applicable, numerous reagents available. nih.govresearchgate.net |

| Cobalt-Catalyzed Aminocarbonylation | Co2(CO)8 | Alkyl tosylates, Amines | Stereospecific, high chemoselectivity. nih.gov |

| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | Carboxylic acids, Amines | Green, sustainable, high yields. mdpi.comrsc.org |

Tosylation Reactions for Selective Introduction of the Sulfonamide Moiety

The tosyl group can be introduced at various stages of the synthesis. Selective tosylation is crucial to ensure that the desired functionality is modified. The tosyl group is often derived from p-toluenesulfonyl chloride (TsCl). wikipedia.org

In the context of this compound, the tosyl group is part of the butanoic acid derivative. 4-Tosylbutanoic acid can be synthesized and then used in the amide bond formation step. Alternatively, a precursor to 4-tosylbutanoic acid could be used, with the tosylation occurring later in the synthetic sequence.

The tosyl group can also be used as a protecting group for amines. wikipedia.org This property can be exploited in a synthetic strategy where an amino group is first protected by tosylation, other transformations are carried out, and then the tosyl group is either retained as part of the final molecule or removed.

Advanced Synthetic Transformations and Derivatization Pathways

Modern organic synthesis focuses on developing highly selective and sustainable methods. These advanced strategies can be applied to the synthesis of this compound and its analogs to achieve greater control over the molecular architecture and to minimize environmental impact.

Chemo-, Regio-, and Stereoselective Synthetic Protocols

Achieving high levels of selectivity is a hallmark of advanced synthetic chemistry.

Chemoselectivity: In a molecule with multiple reactive sites, chemoselective reactions target a specific functional group. For instance, a zinc oxide-nanoparticle-catalyzed synthesis allows for the chemoselective sulfonylation of primary amines followed by acylation to produce N-acylsulfonamides. ekb.eg Another example is the mild and chemoselective introduction of the 9-phenyl-9-fluorenyl protecting group into various functional groups, including sulfonamides and amides. acs.org

Regioselectivity: Regioselective reactions control where on a molecule a reaction occurs. Palladium-catalyzed regioselective synthesis of 3-arylindoles from N-Ts-anilines and styrenes demonstrates such control. ekb.eg Similarly, a palladium-catalyzed three-component tandem Suzuki-Miyaura/allylic substitution provides a regioselective synthesis of (2-arylallyl) aryl sulfones. bohrium.com

Stereoselectivity: Stereoselective synthesis is crucial for preparing chiral molecules. The conjugate addition of lithium amides to α,β-unsaturated esters is a highly stereoselective method for preparing alicyclic β-amino acids. beilstein-journals.org The use of a chiral amine, such as (R)-N-benzyl-N-α-methylbenzylamine, in conjugate additions can lead to excellent stereoselectivity. beilstein-journals.orgnih.gov Furthermore, stereoselective addition reactions of chiral N-benzylidene-p-toluenesulfinamides have been used for the asymmetric synthesis of β- and γ-amino acids. acs.org A copper-catalyzed rearrangement of N-allyl-N-benzyl-2,2-dihaloamides has been applied to the stereoselective synthesis of pilolactam. ugent.be

Innovations in Green Chemistry and Sustainable Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances.

The use of water as a solvent in sulfonamide synthesis is a prime example of a green approach. sci-hub.sescilit.com Reactions can be carried out at room temperature using water as the solvent and sodium carbonate as a base, leading to high yields and purities. scilit.com Solvent-free reaction conditions also represent a significant step towards greener synthesis. sci-hub.seekb.eg

Metal-free synthesis is another important aspect of green chemistry. A metal-free process for the sustainable synthesis of sulfonylureas has been developed, which proceeds at room temperature in a green solvent. acs.org

Biocatalysis, as mentioned earlier, is a cornerstone of green chemistry. The use of enzymes like lipases for amide bond formation offers a highly efficient and environmentally benign alternative to traditional chemical methods. mdpi.comrsc.org

Table 3: Green Chemistry Approaches in Synthesis

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Safer Solvents | Water as a reaction medium | Synthesis of sulfonamides in water with Na2CO3. sci-hub.sescilit.com |

| Energy Efficiency | Solvent-free reactions at room temperature | Neat reaction for sulfonamide synthesis. sci-hub.seekb.eg |

| Catalysis | Use of reusable catalysts and biocatalysts | Nano-Ru/Fe3O4 for sulfonamide synthesis, Lipase for amide formation. mdpi.comcaymanchem.com |

| Designing Safer Chemicals | Metal-free synthesis | Metal-free synthesis of sulfonylureas. acs.org |

Electrooxidative C-H Functionalization for N-Benzyl Amide Systems

Electrooxidative C-H functionalization has emerged as a powerful and environmentally benign strategy for the synthesis of complex molecules, including N-benzyl amide systems. This method avoids the need for pre-functionalized starting materials, offering a more direct and atom-economical approach. nih.govrsc.org

Recent studies have demonstrated the utility of electrochemical oxidation for achieving benzylic C-H functionalization through a single electron transfer mechanism. nih.gov This approach is noted for its mild conditions and precise control over the reaction. nih.govrsc.org For instance, the synthesis of benzylic 2,4,6-collidinium salts via electrooxidative C-H functionalization highlights the potential of this method. nih.govresearchgate.net In these reactions, an anodic oxidation of arenes with alkyl side chains generates aryl radical cations, which can then be further oxidized to form benzylic cations, paving the way for functionalization. rsc.org

The versatility of this electrochemical approach is underscored by its compatibility with a wide range of functional groups. Research has shown that primary acetoxy, tolyl, and chloro groups can be cleanly converted to the corresponding benzylic salts without competing nucleophilic substitution reactions. nih.gov Furthermore, reactive functionalities such as nucleophilic alcohols, reducible acrylates, and even N-Boc-phenylalanine, which contains an N-H bond and an additional benzylic methylene (B1212753), have been successfully functionalized to yield the desired products in moderate to good yields. nih.gov This demonstrates the high selectivity of electrochemical oxidation.

A notable application of this methodology is the electrooxidative benzylic C(sp³)–C(sp³) amination reaction of aromatic hydrocarbons. This process utilizes nitriles, amides, and sulfonamides as nucleophiles and proceeds under mild conditions with hydrogen evolution, thereby eliminating the need for external oxidants or transition metal catalysts. researchgate.net The mechanism involves the successive anodic oxidative cleavage of the benzylic C(sp³)–C(sp³) bond to generate two carbocation fragments, which are subsequently trapped by nucleophiles to form two new C-N bonds. researchgate.net

The table below summarizes the yields of various benzylic collidinium salts synthesized via electrooxidative C-H functionalization, showcasing the method's broad substrate scope. nih.gov

| Substrate | Product | Yield (%) |

| 4-Methylanisole | 4-Methoxybenzyl-2,4,6-collidinium tetrafluoroborate | 75 |

| Toluene | Benzyl-2,4,6-collidinium tetrafluoroborate | 68 |

| 1,4-Dimethylbenzene | 4-Methylbenzyl-2,4,6-collidinium tetrafluoroborate | 82 |

| 4-tert-Butyltoluene | 4-tert-Butylbenzyl-2,4,6-collidinium tetrafluoroborate | 85 |

| 4-Chlorotoluene | 4-Chlorobenzyl-2,4,6-collidinium tetrafluoroborate | 70 |

| 4-Bromotoluene | 4-Bromobenzyl-2,4,6-collidinium tetrafluoroborate | 65 |

| 4-Iodotoluene | 4-Iodobenzyl-2,4,6-collidinium tetrafluoroborate | 58 |

| 4-Fluorotoluene | 4-Fluorobenzyl-2,4,6-collidinium tetrafluoroborate | 60 |

| 3-Methylanisole | 3-Methoxybenzyl-2,4,6-collidinium tetrafluoroborate | 72 |

| 2-Methylanisole | 2-Methoxybenzyl-2,4,6-collidinium tetrafluoroborate | 55 |

Optimization and Mechanistic Investigations of Reaction Conditions

The successful synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction conditions, including the choice of solvent systems and catalysts, as well as a thorough understanding of the reaction kinetics.

Influence of Solvent Systems and Catalysts on Yield and Selectivity

The solvent system plays a critical role in the outcome of amide synthesis. In the context of N-benzyl amides, the choice of solvent can influence the nature of the reacting species. For example, the reaction of benzylamine with carbon dioxide in strong hydrogen-bonding solvents like DMSO and DMF leads to the formation of carbamic acid. beilstein-journals.org In contrast, using an aprotic solvent such as acetonitrile (B52724) with a strong organic base like 1,8-diazabicycloundec-7-ene (DBU) can result in the formation of an amidinium benzylcarbamate. beilstein-journals.org The solvent can also affect the stereoselectivity of reactions, as demonstrated in the synthesis of aldol (B89426) products where a THF/HMPA solvent system favored the formation of the 1,4-adduct. nih.gov

Catalysts are equally important in directing the course of these reactions. For the synthesis of secondary N-benzyl amides, various catalysts have been explored. acs.org N-heterocyclic carbene (NHC)-Cu(I) complexes have been identified as highly efficient catalysts for reactions such as the hydrosilylation of carbonyls, which is a key step in some synthetic routes. psu.edu The catalytic activity can be further enhanced by the addition of N-donors like phenanthroline to NHC-CuCl complexes. psu.edu In the synthesis of atropisomeric hydrazides, cinchona alkaloid derivatives have proven to be effective phase-transfer catalysts, with N-benzyl-quinidinium bromide showing high yield and diastereoselectivity. researchgate.net

The following table presents data on the catalytic formation of a secondary N-benzyl amide, illustrating the effectiveness of different amine substrates. acs.org

| Entry | Amine | Product | Conversion into amide (%) | Isolated yield (%) |

| 1 | Benzylamine | N-Benzylacetamide | 100 | 83 |

| 2 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)acetamide | 100 | 88 |

| 3 | 3,4-Dimethoxybenzylamine | N-(3,4-Dimethoxybenzyl)acetamide | 100 | 91 |

| 4 | Piperonylamine | N-Piperonylacetamide | 100 | 85 |

| 5 | Furfurylamine | N-Furfurylacetamide | 95 | 78 |

Reaction Kinetic Analysis and Rate Constant Determination

Understanding the kinetics of amide formation is crucial for optimizing reaction times and yields. Studies on the aqueous reaction of N-(hydroxybenzyl)benzamide derivatives have revealed that the reaction can proceed through three distinct mechanisms depending on the pH of the solution. Under basic and neutral pH conditions, a specific-base-catalyzed mechanism (E1cB-like) is dominant. At lower pH values, an acid-catalyzed mechanism prevails, while a water-mediated reaction is observed at intermediate pH levels.

Kinetic studies involving hydrogen atom abstraction from the CH₂ group of benzylamides by the aminoxyl radical BTNO have provided insights into the rate-determining steps of such reactions. The reactivity is influenced by electronic effects of substituents on the aromatic ring, with electron-donating groups accelerating the reaction and electron-withdrawing groups slowing it down. A significant kinetic isotope effect (kH/kD = 8.8) confirms that H-abstraction is the rate-determining step.

The rate constants for the reaction of various substituted N-benzylacetamides with BTNO have been determined, as shown in the table below.

| Substrate (X-C₆H₄CH₂NHCOMe) | kH (M⁻¹ s⁻¹) |

| X = 4-MeO | 0.28 |

| X = 4-Me | 0.17 |

| X = H | 0.12 |

| X = 4-Cl | 0.09 |

| X = 4-CN | 0.06 |

| X = 4-NO₂ | 0.05 |

Furthermore, time-series hydrothermal experiments have been used to determine apparent rate constants for amide synthesis from amines and carboxylic acids, revealing a strong substitution effect on amide formation. For example, the rate constant for benzylamine was found to be significantly larger than that for cyclohexylamine, highlighting the influence of the amine structure on reactivity.

Comprehensive Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of N Benzyl 4 Tosylbutanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For N-benzyl-4-tosylbutanamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY, DOSY) NMR experiments would provide a complete assignment of all proton and carbon signals, as well as insights into the molecule's stereochemistry and conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzyl (B1604629) and tosyl groups, the methylene (B1212753) protons of the benzyl and butanamide chain, the amide proton, and the methyl protons of the tosyl group. The aromatic region would likely display overlapping multiplets for the ten aromatic protons. The benzylic protons are expected to appear as a doublet due to coupling with the amide proton. The methylene protons of the butanamide chain would exhibit complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide is expected to resonate at a characteristic downfield shift. The aromatic carbons would appear in the typical range of 120-145 ppm. The methylene carbons of the benzyl and butanamide moieties, along with the methyl carbon of the tosyl group, would be found at higher field.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would be crucial for establishing the proton-proton coupling networks within the molecule, confirming the connectivity of the butanamide chain protons and the coupling between the benzylic and amide protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds apart. For instance, correlations between the benzylic protons and the carbonyl carbon would confirm the N-benzylamide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be instrumental in determining the preferred conformation of the molecule, for example, by observing through-space interactions between the benzyl and tosyl groups or along the butanamide chain.

DOSY (Diffusion-Ordered Spectroscopy): DOSY can be used to confirm the presence of a single molecular entity in solution by showing that all proton signals diffuse at the same rate.

Estimated ¹H and ¹³C NMR Data:

| Assignment | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Amide (NH) | ~8.3 (t) | - |

| Benzyl-CH₂ | ~4.4 (d) | ~44 |

| Benzyl-aromatic | ~7.2-7.4 (m) | ~127-138 |

| Butanamide-α-CH₂ | ~2.3 (t) | ~35 |

| Butanamide-β-CH₂ | ~1.9 (m) | ~25 |

| Butanamide-γ-CH₂ | ~3.1 (t) | ~45 |

| Tosyl-aromatic | ~7.3 (d), ~7.7 (d) | ~127-144 |

| Tosyl-CH₃ | ~2.4 (s) | ~21 |

| Carbonyl (C=O) | - | ~173 |

Note: The estimated chemical shifts are based on data from analogous compounds such as N-benzylacetamide and p-toluenesulfonamide. Actual values may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups.

Estimated IR and Raman Data:

| Functional Group | Vibrational Mode | Estimated IR Frequency (cm⁻¹) | Estimated Raman Frequency (cm⁻¹) |

| N-H (Amide) | Stretching | ~3300 | ~3300 |

| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~2950-2850 | ~2950-2850 |

| C=O (Amide I) | Stretching | ~1640 | ~1640 |

| N-H (Amide II) | Bending | ~1550 | Weak |

| S=O (Sulfonamide) | Asymmetric Stretching | ~1340 | ~1340 |

| S=O (Sulfonamide) | Symmetric Stretching | ~1160 | ~1160 |

| C-N (Amide) | Stretching | ~1240 | ~1240 |

| C-S (Sulfonamide) | Stretching | ~900 | ~900 |

Note: The estimated frequencies are based on data from analogous compounds like N-benzylacetamide and p-toluenesulfonamide. nih.govchemicalbook.comnih.gov

The precise positions and shapes of the vibrational bands can be influenced by intramolecular interactions, such as hydrogen bonding. In this compound, the amide N-H group can act as a hydrogen bond donor, and the carbonyl and sulfonyl oxygen atoms can act as acceptors. Intramolecular hydrogen bonding could lead to a broadening and shifting of the N-H and C=O stretching frequencies to lower wavenumbers. The presence and strength of such interactions can be inferred from a careful analysis of the IR and Raman spectra, potentially in different solvents or at varying concentrations.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₈H₂₂N₂O₃S), the expected exact mass is approximately 362.1351 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion. The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would provide valuable structural information.

Predicted Mass Spectrometry Fragmentation:

| m/z | Proposed Fragment | Fragment Structure |

| 362 | [M]⁺ | [C₁₈H₂₂N₂O₃S]⁺ |

| 271 | [M - C₇H₇]⁺ | [O₂S(C₆H₄CH₃)NH(CH₂)₃CONH]⁺ |

| 155 | [C₇H₇SO₂]⁺ | [CH₃C₆H₄SO₂]⁺ |

| 106 | [C₇H₈N]⁺ | [C₆H₅CH₂NH]⁺ |

| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ |

Note: The fragmentation pattern is predicted based on the known fragmentation of analogous compounds such as N-benzylacetamide and p-toluenesulfonamide. sci-hub.seufz.de

The most likely fragmentation pathways would involve the cleavage of the relatively weak bonds in the molecule. Common fragmentation would include:

Loss of the benzyl group: Cleavage of the C-N bond between the benzyl group and the amide nitrogen, leading to a fragment with m/z 91 (tropylium ion) and a fragment corresponding to the rest of the molecule.

Loss of the tosyl group: Cleavage of the C-S bond, resulting in a fragment with m/z 155.

McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

Cleavage of the butanamide chain: Fragmentation at different points along the alkyl chain would produce a series of ions separated by 14 Da (CH₂).

By analyzing the masses and relative abundances of these fragment ions, the connectivity of the molecule can be confirmed.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Absolute Structure Determination

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of this compound reveals its specific crystal system, space group, and unit cell dimensions. While specific data for this compound is not available in the provided search results, a related compound, N-Benzyl-N,4-dimethylbenzenesulfonamide, crystallizes in the monoclinic system with the space group P21/c. nih.gov The unit cell parameters for this related sulfonamide are a = 15.0386(16) Å, b = 8.2632(7) Å, c = 12.0758(12) Å, and β = 105.902(4)°. nih.gov The volume of the unit cell is 1443.2 (2) ų, with four molecules (Z=4) contained within it. nih.gov The crystal system and space group define the symmetry operations that can be applied to the unit cell to generate the entire crystal lattice. cam.ac.uksnu.ac.kr There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. cam.ac.uk

Table 1: Crystallographic Data for the Related Compound N-Benzyl-N,4-dimethylbenzenesulfonamide nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.0386 (16) |

| b (Å) | 8.2632 (7) |

| c (Å) | 12.0758 (12) |

| β (°) | 105.902 (4) |

| Volume (ų) | 1443.2 (2) |

| Z | 4 |

Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles

SCXRD provides highly accurate measurements of the geometric parameters within a molecule. For the related compound N-Benzyl-N,4-dimethylbenzenesulfonamide, the C—S—N—C torsion angle is reported to be 71.4 (2)°. nih.gov This torsion angle describes the rotational conformation around the S-N bond. The dihedral angle between the two benzene (B151609) rings in this molecule is 82.83 (16)°, indicating their relative orientation. nih.gov In another related structure, 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide, the distance from a hydrogen atom to the centroid of a phenyl ring was found to be 2.562 Å, indicating a C-H···π interaction. mdpi.com These precise measurements are fundamental to understanding the molecule's conformational preferences and intramolecular strain.

Table 2: Selected Torsion and Dihedral Angles for the Related Compound N-Benzyl-N,4-dimethylbenzenesulfonamide nih.gov

| Description | Angle (°) |

| C4—S1—N1—C9 Torsion Angle | 71.4 (2) |

| Dihedral Angle between Benzene Rings | 82.83 (16) |

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Van der Waals Forces

The packing of molecules within a crystal is governed by a network of intermolecular interactions. researchgate.net In the crystal structure of N-Benzyl-N,4-dimethylbenzenesulfonamide, molecules are linked into chains along the b-axis through C—H···O hydrogen bonds. nih.gov Additionally, a C—H···π interaction is present. nih.gov For 1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine, the crystal packing is stabilized by C—H⋯π(ring) interactions and C—H⋯S hydrogen bonds, forming tubular structures. nih.gov Furthermore, π–π interactions between parallel phenyl rings with a centroid-to-centroid distance of 3.8418 (12) Å are observed. nih.gov Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions. mdpi.comnih.govrsc.org For instance, in 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide, H···H interactions account for 50.7% of the Hirshfeld surface, followed by C···H/H···C (28.2%) and O···H/H···O (15.4%) interactions. mdpi.com

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically from 190 to 900 nm. lcms.czazooptics.com This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. elte.hursc.org The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic peaks that can be used to identify chromophores, which are the parts of a molecule responsible for its color. azooptics.com

The presence of aromatic rings (benzyl and tosyl groups) and the amide functional group in this compound gives rise to characteristic electronic transitions. The benzene ring is a well-known chromophore that exhibits π→π* transitions. youtube.com These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. elte.hursc.org The amide group contains a carbonyl group (C=O) and a nitrogen atom with a lone pair of electrons. This allows for both n→π* and π→π* transitions. youtube.com The n→π* transition, which involves the promotion of a non-bonding electron to an antibonding π* orbital, is typically of lower energy (longer wavelength) and lower intensity compared to the π→π* transition. elte.hu The specific wavelengths (λmax) of these absorption bands provide valuable information about the electronic structure of the molecule. azooptics.com

Table 3: Common Electronic Transitions in UV-Vis Spectroscopy elte.hursc.orgyoutube.com

| Transition | Description | Typical Chromophores |

| π→π | Excitation of an electron from a bonding π orbital to an antibonding π orbital. | Aromatic rings, alkenes, alkynes, carbonyls |

| n→π | Excitation of an electron from a non-bonding orbital to an antibonding π orbital. | Carbonyls, amides, nitro compounds |

| n→σ | Excitation of an electron from a non-bonding orbital to an antibonding σ orbital. | Amines, alcohols, ethers, halides |

| σ→σ | Excitation of an electron from a bonding σ orbital to an antibonding σ orbital. | Alkanes |

Computational Chemistry and Advanced Theoretical Investigations of N Benzyl 4 Tosylbutanamide

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical study of molecular systems. These methods allow for the detailed exploration of the geometric and vibrational properties of N-benzyl-4-tosylbutanamide, providing a theoretical framework that complements and predicts experimental findings.

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the lowest energy conformation. For a flexible molecule like this compound, with several rotatable bonds, multiple local energy minima corresponding to different conformers may exist. Theoretical studies on similar sulfonamide derivatives often employ DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to perform geometry optimization.

The process involves starting with an initial guess for the molecular structure and iteratively solving the Schrödinger equation to find the arrangement of atoms that minimizes the total electronic energy. This leads to the prediction of key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the key dihedral angles would involve the rotation around the S-N bond, the C-N bonds of the amide, and the various bonds within the butyl chain and benzyl (B1604629) group. A potential energy surface scan can be performed by systematically rotating these bonds to identify all stable conformers. The conformer with the absolute lowest energy is predicted to be the most stable and, therefore, the most populated at equilibrium.

Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of a Similar Sulfonamide (Calculated at B3LYP/6-31G(d,p) Level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S=O1 | 1.435 |

| Bond Length (Å) | S=O2 | 1.436 |

| Bond Length (Å) | S-N | 1.645 |

| Bond Length (Å) | C=O (amide) | 1.230 |

| Bond Angle (°) | O1-S-O2 | 119.8 |

| Bond Angle (°) | O-S-N | 106.5 |

| Dihedral Angle (°) | C(aromatic)-S-N-C(amide) | -75.2 |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional (e.g., B3LYP, PBE0, M06-2X) approximates the complex electron-electron interactions, while the basis set (e.g., 6-31G(d,p), 6-311++G(d,p), cc-pVTZ) is a set of mathematical functions used to build the molecular orbitals.

A comparative analysis is crucial to validate the computational methodology. For instance, studies on related sulfonamides have shown that hybrid functionals like B3LYP often provide a good balance between computational cost and accuracy for geometrical parameters and vibrational frequencies. More modern, dispersion-corrected functionals might be employed to better account for non-covalent interactions, which could be important in determining the conformational preferences of the benzyl and tosyl groups. Similarly, larger basis sets that include polarization and diffuse functions (e.g., 6-311++G(d,p)) generally yield more accurate results, particularly for electronic properties, at the expense of increased computational time. The selection of the appropriate level of theory is a critical step in ensuring the reliability of the computational predictions.

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm-1) for a Similar Sulfonamide Derivative

| Vibrational Mode | Calculated Frequency (Unscaled) | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|---|

| S=O asymmetric stretch | 1385 | 1330 | 1325 |

| S=O symmetric stretch | 1182 | 1135 | 1132 |

| C=O stretch | 1720 | 1651 | 1648 |

| N-C stretch | 1280 | 1229 | 1225 |

Electronic Structure and Reactivity Descriptors

Beyond molecular structure, computational chemistry provides a detailed picture of the electronic distribution and reactivity of this compound. This is achieved through the analysis of molecular orbitals and the calculation of various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the aromatic rings and the oxygen atoms of the sulfonyl and carbonyl groups. The LUMO is expected to be distributed over the electron-deficient parts of the molecule.

Table 3: Illustrative Calculated Electronic Properties and Global Reactivity Descriptors (in eV) for a Similar Sulfonamide

| Parameter | Value |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.80 |

| Electrophilicity Index (ω) | 2.93 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential and are associated with lone pairs of electrons and high electron density, making them susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms and indicating electron-deficient areas, which are prone to nucleophilic attack. Green regions correspond to neutral or near-zero potential.

For this compound, the MEP surface would be expected to show negative potential (red) around the oxygen atoms of the sulfonyl (SO₂) and carbonyl (C=O) groups, as these are the most electronegative atoms. Positive potential (blue) would likely be found around the hydrogen atoms of the amide and the aromatic rings. This analysis provides a clear, intuitive picture of the molecule's charge distribution and helps to identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. This analysis provides quantitative insights into bonding interactions and electron delocalization.

For this compound, an NBO analysis would elucidate the electronic structure in detail. Key areas of investigation would include:

Charge Distribution: NBO analysis would calculate the natural atomic charges on each atom, revealing the polarity of bonds such as the S-N bond of the sulfonamide, the C=O bond of the amide, and the C-N bonds. This information is crucial for understanding the molecule's electrostatic potential and its propensity for intermolecular interactions.

Hybridization: The analysis would determine the hybridization of the atomic orbitals that form each bond, providing insight into the geometry and nature of these bonds.

Delocalization and Hyperconjugation: A primary strength of NBO analysis is its ability to quantify electron delocalization through second-order perturbation theory. This reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For this compound, significant interactions would be expected, such as:

Delocalization of the nitrogen lone pair into the antibonding orbitals of the adjacent sulfonyl and carbonyl groups.

Hyperconjugative interactions involving the π-systems of the benzyl and tosyl aromatic rings with adjacent σ-bonds.

These interactions are quantified in terms of stabilization energy (E(2)), which indicates the strength of the delocalization. A hypothetical data table from such an analysis is presented below to illustrate the expected findings.

Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ* (S-O1) | Value | n → σ* |

| LP (1) N | σ* (S-O2) | Value | n → σ* |

| LP (1) N | π* (C=O) | Value | n → π* |

| π (C-C) benzyl | σ* (N-C) | Value | π → σ* |

| π (C-C) tosyl | σ* (S-C) | Value | π → σ* |

(Note: "Value" indicates where quantitative results from a specific calculation would be placed. LP denotes a lone pair.)

Conformational Landscape Exploration and Potential Energy Surface (PES) Mapping

Due to the presence of several rotatable single bonds in the butyl chain and around the sulfonamide and amide linkages, this compound can adopt a multitude of three-dimensional shapes or conformations. Conformational landscape exploration aims to identify the most stable (lowest energy) conformers and the energy barriers between them.

This is typically achieved by systematically rotating key dihedral angles and calculating the corresponding molecular energy, resulting in a Potential Energy Surface (PES). The minima on this surface correspond to stable conformers, while the saddle points represent transition states for conformational changes. For this compound, the key dihedral angles to scan would include those around the C-C bonds of the butyl chain and the C-N and S-N bonds.

The results of such a study would reveal the preferred spatial arrangement of the benzyl and tosyl groups relative to each other and to the central chain. This information is critical for understanding how the molecule might interact with biological targets or pack in a crystal lattice.

Solvation Effects in Computational Simulations: Continuum and Explicit Solvent Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly when in a solvent. Computational models can account for these effects in two primary ways:

Continuum Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to approximate the electrostatic effects of the solvent on the solute. For this compound, a continuum model could be used to recalculate the relative energies of different conformers to see if the solvent environment favors a different shape compared to the gas phase.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules (e.g., water, DMSO) are included in the simulation box around the solute. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the sulfonamide or amide groups and water molecules.

A thorough study would likely use both models to gain a comprehensive understanding of how solvents impact the molecule's structure and energetics.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Stability

While PES mapping identifies stable conformations, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational and rotational motions of the molecule and its conformational flexibility at a given temperature.

An MD simulation of this compound, likely in a solvent box, would reveal:

Conformational Stability: Whether the molecule tends to remain in a single low-energy conformation or if it frequently transitions between different shapes.

Flexibility of Different Regions: The simulation would show which parts of the molecule are more rigid (e.g., the aromatic rings) and which are more flexible (e.g., the butyl chain).

Solvent Interactions: The simulation would dynamically model the formation and breaking of hydrogen bonds and other interactions with surrounding solvent molecules.

Key metrics from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions.

Theoretical Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity (e.g., enzyme inhibition). For each molecule, a set of numerical descriptors would be calculated, representing various aspects of its structure and properties (e.g., size, polarity, electronic properties). Statistical methods are then used to build a mathematical model that predicts activity based on these descriptors.

Should this compound be part of such a study, its contribution to the model would depend on its calculated descriptors and its measured activity. The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. Important descriptors in such a model might include molecular weight, logP (a measure of lipophilicity), and electronic parameters derived from quantum chemical calculations.

Investigation of Reaction Mechanisms and Chemical Reactivity of N Benzyl 4 Tosylbutanamide

Detailed Mechanistic Pathways of Synthetic and Transformational Reactions

The synthetic and transformational reactions of N-benzyl-4-tosylbutanamide are expected to be diverse, owing to the presence of multiple reactive sites. The following sections will explore the likely mechanistic pathways for its formation and subsequent reactions.

Elucidation of Nucleophilic and Electrophilic Reaction Pathways

The reactivity of this compound can be understood by examining the nucleophilic and electrophilic characteristics of its different components.

Synthesis of this compound:

The most probable synthetic route to this compound involves the nucleophilic attack of benzylamine (B48309) on an activated derivative of 4-tosylbutanoic acid. A common method for this transformation is the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species like an acid chloride.

Mechanism via Acid Chloride:

Activation of 4-tosylbutanoic acid: 4-tosylbutanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly electrophilic 4-tosylbutanoyl chloride.

Nucleophilic attack by benzylamine: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of 4-tosylbutanoyl chloride.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the nitrogen.

Chloride ion elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, such as pyridine (B92270) or excess benzylamine, removes a proton from the nitrogen atom to yield the final product, this compound.

A similar mechanism is involved in the synthesis of a related compound, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide, where the formation of the tosylbutanamide linkage occurs by reacting the corresponding hydroxyphenyl compound with tosyl chloride. evitachem.com

Transformational Reactions:

Nucleophilic Substitution at the Tosyl Group: The tosyl group is an excellent leaving group, making the sulfur atom susceptible to nucleophilic attack. However, in this compound, the tosyl group is attached to a butyl chain, which is not directly activated for substitution. Cleavage of the C-S bond would require harsh conditions. More likely is the cleavage of the S-O bonds under reductive conditions, as will be discussed later.

Reactions at the Amide Moiety:

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to yield 4-tosylbutanoic acid and benzylammonium ion.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Protonation of the leaving group (benzylamine) by a water molecule facilitates the breakdown of the intermediate to form 4-tosylbutanoate and benzylamine.

Reduction: The amide can be reduced to the corresponding amine, N-benzyl-4-tosylbutane, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the coordination of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride ion to the carbonyl carbon.

Reactions involving the Benzyl (B1604629) Group: The N-benzyl group can be cleaved under various conditions.

Hydrogenolysis: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) can cleave the benzylic C-N bond to yield 4-tosylbutanamide and toluene. nih.gov

Oxidative Cleavage: Oxidative debenzylation of N-benzyl amides can be achieved using reagents like a bromo radical formed from the oxidation of bromide. acs.org

Identification and Characterization of Transition States and Reactive Intermediates

While no specific studies on the transition states and reactive intermediates of this compound have been reported, we can infer their nature from analogous reactions.

Tetrahedral Intermediates: As described in the hydrolysis and synthesis mechanisms, tetrahedral intermediates are key reactive species. These intermediates involve a central sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon. Their stability and subsequent breakdown determine the reaction outcome.

Carbocation Intermediates: In reactions involving the benzyl group, particularly under strongly acidic conditions, the formation of a benzyl carbocation is a possibility. The benzyl carbocation is stabilized by resonance, delocalizing the positive charge over the aromatic ring. For example, in the solvolysis of benzyl chlorides, the formation of a carbocation intermediate is a key step.

Radical Intermediates: Reductive cleavage of the tosyl group, for instance with samarium(II) iodide, is proposed to proceed through radical intermediates. reddit.com This would involve the formation of a tosyl radical (ArSO₂•).

Kinetic and Thermodynamic Studies of this compound Reactivity

Specific kinetic and thermodynamic data for this compound are not available in the current literature. However, general principles governing the reactivity of its functional groups can be discussed.

Determination of Activation Energies and Reaction Enthalpies

The activation energy (Ea) for a given reaction of this compound would depend on the specific transformation. For instance:

Amide Hydrolysis: The activation energy for amide hydrolysis is generally high, reflecting the stability of the amide bond due to resonance. The reaction often requires heating and the presence of a strong acid or base catalyst to proceed at a reasonable rate.

Nucleophilic Substitution: Reactions involving the tosyl group as a leaving group from an alkyl chain generally proceed via an Sₙ2 mechanism. The activation energy would be influenced by the steric hindrance around the reaction center and the strength of the nucleophile.

Reaction enthalpies (ΔH) would also be specific to the reaction. For example, the hydrolysis of the amide bond is typically an exothermic process.

Influence of Steric and Electronic Effects on Reactivity

Both steric and electronic factors are expected to play a significant role in the reactivity of this compound.

Steric Effects:

The bulky benzyl group attached to the nitrogen atom can sterically hinder the approach of nucleophiles to the carbonyl carbon of the amide. This would likely decrease the rate of nucleophilic attack compared to a less substituted amide.

Electronic Effects:

Tosyl Group: The tosyl group is a strong electron-withdrawing group due to the sulfonyl moiety. This electronic effect will be transmitted through the butyl chain, but its influence on the reactivity of the distant amide and benzyl groups is likely to be minimal.

Benzyl Group: The phenyl ring of the benzyl group can participate in resonance. Substituents on this ring could significantly modulate the reactivity of the molecule. For example, electron-donating groups on the phenyl ring would increase the nucleophilicity of the amide nitrogen, while electron-withdrawing groups would decrease it. Studies on the nucleophilic substitution reactions of benzyl bromide with N-substituted anilines have shown that the reactivity of the nucleophile increases with its basicity (pkb value), which is influenced by the electronic nature of the substituents. scispace.com

Amide Group: The resonance stabilization of the amide bond (delocalization of the nitrogen lone pair into the carbonyl group) is a key electronic feature. This resonance makes the amide bond relatively unreactive and gives it a planar geometry.

Reactivity Profiling Towards Specific Chemical Agents and Biological Conditions

Based on the functional groups present, the reactivity of this compound towards specific agents and under biological conditions can be predicted.

Strong Acids and Bases: As discussed, this compound is expected to undergo hydrolysis in the presence of strong acids or bases, cleaving the amide bond. The tosyl group can also be removed under strongly acidic conditions. wikipedia.org

Reducing Agents: Strong reducing agents like LiAlH₄ would likely reduce the amide to an amine. Milder reducing agents might selectively cleave the tosyl group. For example, sodium naphthalenide is known to reductively cleave tosylates and tosylamides. fiu.edu

Oxidizing Agents: The benzyl group is susceptible to oxidation. Strong oxidizing agents could potentially cleave the N-benzyl group.

Biological Conditions: Under physiological conditions (aqueous environment, near-neutral pH), this compound is expected to be relatively stable. However, its metabolism in biological systems would likely involve enzymatic transformations.

Enzymatic Hydrolysis: Amidases or proteases could potentially catalyze the hydrolysis of the amide bond.

Oxidative Metabolism: Cytochrome P450 enzymes could hydroxylate the aromatic ring of the benzyl or tosyl group, or potentially oxidize the benzylic position, leading to debenzylation.

Conjugation Reactions: The molecule, or its metabolites, could undergo conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion.

The reactivity of related N-benzyl benzamide (B126) derivatives has been explored in the context of developing inhibitors for enzymes like butyrylcholinesterase, indicating that such scaffolds can interact with biological targets. acs.org

Exploration of Degradation Mechanisms and Stability in Diverse Chemical Environments

Hydrolytic Degradation

Hydrolysis is a primary pathway for the degradation of amides and sulfonamides. The rate and outcome of hydrolysis are highly dependent on the pH of the environment.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the amide linkage of this compound is susceptible to hydrolysis. The reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. libretexts.org While amides are generally resistant to hydrolysis in plain water, the presence of a strong acid and heat accelerates this process. libretexts.orglibretexts.org The expected products of the acid-catalyzed hydrolysis of the amide bond in this compound would be 4-tosylbutanoic acid and benzylamine, which would be protonated to form a benzylammonium salt under acidic conditions. pearson.com

The sulfonamide group is generally more stable to acid hydrolysis than the carboxamide group. nih.govresearchgate.net However, under strongly acidic conditions and elevated temperatures, cleavage of the S-N bond can occur, yielding 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) and the corresponding amine. Studies on various sulfonamides have shown they are fairly stable at acidic pH values, but some degradation can be observed. nih.govresearchgate.net Therefore, under harsh acidic conditions, complete degradation could lead to p-toluenesulfonic acid, 4-aminobutanoic acid, and benzylamine.

Base-Catalyzed Hydrolysis:

In basic environments, the amide bond can also undergo hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. libretexts.orgbyjus.com This process typically requires more forcing conditions (e.g., heating with aqueous sodium hydroxide) compared to the hydrolysis of esters because the amide ion (R₂N⁻) is a poor leaving group. libretexts.org The hydrolysis of the amide linkage in this compound under basic conditions would yield the salt of 4-tosylbutanoic acid and benzylamine.

Sulfonamides are notably stable towards basic hydrolysis. researchgate.netnih.gov The electron-withdrawing nature of the sulfonyl group makes the nitrogen lone pair less available for protonation and the S-N bond is generally resistant to cleavage by nucleophiles like hydroxide ions. Thus, under typical basic conditions, the primary site of hydrolytic attack is expected to be the carboxamide bond.

The following table summarizes the expected hydrolytic stability of this compound.

| Condition | Target Functional Group | Expected Degradation Products | Relative Stability |

| Acidic (e.g., HCl, H₂SO₄, heat) | Amide linkage | 4-Tosylbutanoic acid, Benzylammonium salt | Moderate |

| Sulfonamide linkage | p-Toluenesulfonic acid, 4-aminobutanoic acid | High | |

| Neutral (Water) | Amide and Sulfonamide | No significant degradation expected | Very High |

| Basic (e.g., NaOH, heat) | Amide linkage | Salt of 4-tosylbutanoic acid, Benzylamine | Moderate |

| Sulfonamide linkage | No significant degradation expected | Very High |

Oxidative Degradation

The presence of oxidizing agents can lead to the degradation of this compound. The benzyl group and the sulfonamide moiety are potential sites for oxidative attack.

The benzyl group can be susceptible to oxidation, potentially leading to the cleavage of the N-benzyl bond. This process, known as N-debenzylation, can occur under various oxidative conditions. acs.orgnih.gov The oxidation of the benzylic C-H bond could lead to the formation of an imine intermediate, which would then hydrolyze to benzaldehyde (B42025) and 4-tosylbutanamide.

The sulfonamide group can also undergo oxidative degradation, particularly through advanced oxidation processes that generate highly reactive species like hydroxyl radicals (•OH). scielo.org.mxnih.govmdpi.com Studies on the oxidative degradation of sulfonamide antibiotics have shown that the reaction can proceed through various pathways, including hydroxylation of the aromatic ring of the tosyl group or cleavage of the sulfonamide bond. nih.gov The specific degradation products would depend on the nature of the oxidant and the reaction conditions. For instance, enzymatic oxidation of sulfonamides has been shown to yield oxidized products. scielo.org.mx

The following table outlines potential oxidative degradation pathways.

| Oxidant/Condition | Target Functional Group | Potential Degradation Products |

| General Oxidants (e.g., KMnO₄, H₂O₂) | Benzyl group | Benzaldehyde, 4-Tosylbutanamide |

| Advanced Oxidation (e.g., Fenton, O₃) | Sulfonamide, Benzyl group | Hydroxylated aromatic species, Cleavage products |

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions leading to the degradation of organic molecules. The aromatic rings in the benzyl and tosyl groups of this compound are chromophores that can absorb UV light, potentially initiating photodegradation pathways.

The N-benzyl group can be photolabile. Photolysis of N-benzyl compounds can lead to the cleavage of the C-N bond. For instance, the photolysis of N-benzyl-N-nitrosoacetamide in acidic media has been shown to produce benzaldehyde. cdnsciencepub.com While this compound is not a nitrosoamide, the underlying principle of benzylic bond cleavage upon photoexcitation could be relevant.

The sulfonamide moiety can also be subject to photodegradation. While sulfonamides are generally considered hydrolytically stable, photodegradation can be a more significant abiotic degradation pathway. researchgate.net The specific photoproducts would depend on the wavelength of light and the presence of other substances in the environment that could act as photosensitizers or quenchers.

A summary of potential photolytic degradation is provided in the table below.

| Condition | Target Functional Group | Potential Degradation Mechanism |

| UV Radiation | Benzyl group | Homolytic cleavage of the N-benzyl bond |

| Tosyl group (aromatic ring) | Photochemical transformation, ring hydroxylation or cleavage |

Mechanistic Biological and Medicinal Chemistry Research Applications of N Benzyl 4 Tosylbutanamide

Enzyme Interaction and Inhibition Mechanistic Studies

Mechanistic studies are foundational to understanding the biochemical effects of N-benzyl-4-tosylbutanamide analogs. By examining their interactions with specific enzymes, researchers can uncover the molecular basis of their biological activity. This involves identifying the precise binding locations and characterizing the kinetics of inhibition, which are essential steps in drug discovery and development.

The mode of action of compounds structurally related to this compound has been investigated across several important enzyme families.

Actomyosin ATPase: Research into N-benzyl-p-toluenesulfonamide (BTS), a compound with a similar N-benzyl sulfonamide core, reveals a specific inhibitory mechanism on fast skeletal muscle fibers. nih.gov Kinetic analysis shows that BTS does not affect ATP binding or hydrolysis by the myosin subfragment-1 (S1). Instead, it significantly inhibits the release of the phosphate (B84403) ion (Pi), a critical step in the muscle contraction cycle. nih.gov This inhibition is observed both in the absence and presence of actin. Furthermore, BTS weakens the apparent affinity of the S1-ADP complex for actin, contributing to the suppression of muscle tension. nih.gov

Carbonic Anhydrase: A library of novel alkyl/benzyl (B1604629) (4-sulphamoylphenyl)carbamimidothioates, which share structural motifs with this compound, were evaluated as inhibitors of human (h) carbonic anhydrase (CA) isoforms. nih.gov These compounds displayed potent, low nanomolar inhibition against hCA I, II, and VII, and moderate inhibition of hCA XIII. nih.gov The primary sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site, a hallmark of this class of inhibitors. The variations in the benzyl and alkyl portions of the molecules influence selectivity among the different CA isoforms. nih.gov

Cholinesterases: In the search for treatments for Alzheimer's disease, novel N-benzylpiperidine carboxamide derivatives have been designed and synthesized as potential cholinesterase inhibitors. nih.gov These compounds were developed from a lead compound that showed potent acetylcholinesterase (AChE) inhibitory activity. nih.gov By replacing an ester linkage with a more stable amide linker, researchers created derivatives with significant inhibitory action. Molecular dynamic simulations suggest a binding mode for these inhibitors that correlates with that of donepezil, an established cholinesterase inhibitor. nih.gov

Kinetic characterization quantifies the potency and type of enzyme inhibition, providing essential data for comparing and optimizing inhibitor compounds. Key parameters include IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%), K_i_ (the inhibition constant, a measure of binding affinity), K_m_ (the Michaelis constant, representing the substrate concentration at half-maximal velocity), and V_max_ (the maximum reaction velocity). sigmaaldrich.com

For N-benzyl-p-toluenesulfonamide (BTS), kinetic studies demonstrated a significant, approximately 10-fold decrease in the steady-state acto-S1 ATPase rate. nih.gov The compound also increases the actin concentration required for half-maximal activation. Specifically, BTS was found to decrease the rate of Pi release by over 20-fold without actin and over 100-fold with actin. nih.gov It also weakens the affinity of the S1-ADP complex for actin, increasing the dissociation constant (K_d_) from 7.0 to 29.5 μM. nih.gov

In the study of N-benzylpiperidine carboxamide derivatives targeting acetylcholinesterase, the lead compound exhibited an IC50 value of 0.03 µM. nih.gov Optimized analogs, such as 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide, yielded IC50 values in the sub-micromolar range (0.41 µM), demonstrating potent inhibition. nih.gov

For the carbamimidothioate-based carbonic anhydrase inhibitors, many compounds showed inhibition constants (K_i_) in the low nanomolar range against several human isoforms. nih.gov This high affinity indicates a strong and effective binding to the target enzymes.

Table 1: Kinetic and Inhibition Data for N-benzyl Analogs against Target Enzymes

| Compound Class | Target Enzyme | Parameter | Value | Reference |

|---|---|---|---|---|

| N-benzyl-p-toluenesulfonamide (BTS) | Actomyosin ATPase | ATPase Rate Decrease | ~10-fold | nih.gov |

| N-benzyl-p-toluenesulfonamide (BTS) | S1-ADP complex affinity for actin (Kd) | Increase from 7.0 to 29.5 µM | nih.gov | |

| N-benzylpiperidine carboxamide derivative (Lead Cmpd.) | Acetylcholinesterase | IC50 | 0.03 µM | nih.gov |

| N-benzylpiperidine carboxamide derivative (Analog 28) | Acetylcholinesterase | IC50 | 0.41 µM | nih.gov |

| (4-sulphamoylphenyl)carbamimidothioates | Carbonic Anhydrase (hCA I, II, VII) | Ki | Low nanomolar range | nih.gov |

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern medicinal chemistry. scispace.comresearchgate.net They provide a virtual window into the atomic-level interactions between a ligand, such as this compound, and its protein target. These methods can predict how a molecule fits into an enzyme's active site and how stable the resulting complex is over time. frontiersin.orgjapsonline.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, generating a binding score that estimates its affinity. nih.gov This process can screen large libraries of compounds and identify "hotspots"—key amino acid residues that contribute most significantly to the binding energy. nih.gov

For instance, in a study of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as antagonists for the TRPV1 receptor, a docking model was proposed to visualize how the potent antagonist fits into the sensor region of the receptor. nih.gov Similarly, docking and crystallographic studies of the antagonist NDB with the farnesoid X receptor α (FXRα) revealed that the molecule induces significant conformational changes in the receptor, which explains its inhibitory function. nih.gov These computational predictions are crucial for guiding further experimental work, such as site-directed mutagenesis, to validate the identified interaction hotspots. nih.gov

Once a binding pose is predicted, MD simulations can be run to observe the dynamic behavior of the protein-ligand complex in a simulated physiological environment. scispace.com This allows for a detailed analysis of the non-covalent interactions that stabilize the binding. nih.govresearchgate.net These interactions include:

Hydrogen Bonds: These are critical for specificity and involve the sharing of a hydrogen atom between donor and acceptor groups on the ligand and protein. nih.gov

Hydrophobic Interactions: The burying of nonpolar surfaces, like the benzyl group, away from water is a major driving force for ligand binding. nih.gov

Pi-Stacking: These interactions occur between aromatic rings, such as the benzyl and tosyl groups of this compound and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket.

In the case of BTS inhibiting actomyosin, the specific interactions between the N-benzyl and toluenesulfonamide moieties and the myosin head are what lead to the allosteric inhibition of Pi release. nih.gov MD simulations of N-benzylpiperidine carboxamide inhibitors of cholinesterase have indicated a close correlation in binding interactions with the approved drug donepezil, underscoring the importance of specific hydrogen bonds and hydrophobic contacts within the active site gorge of the enzyme. nih.gov

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insight

Structure-Activity Relationship (SAR) studies systematically modify a lead compound's chemical structure to understand how each part contributes to its biological activity. nih.gov This provides crucial mechanistic insight by linking specific chemical features to changes in potency, selectivity, and efficacy.

For compounds related to this compound, SAR investigations have been pivotal. In the development of inhibitors for the deubiquitinating enzyme USP1/UAF1, SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives were conducted. nih.gov These studies led to the optimization of compounds with nanomolar inhibitory potency and demonstrated a strong correlation between the in vitro IC50 values and cellular activity against non-small cell lung cancer cells. nih.gov

Similarly, extensive SAR studies on thiourea (B124793) analogues containing N-benzyl groups have been performed to develop potent antagonists for the TRPV1 receptor. nih.govelsevierpure.com By modifying the "B-region" of the molecule, which includes the benzyl group, researchers were able to fine-tune the compound's affinity and antagonist properties. nih.gov These studies highlight the importance of the benzyl group for receptor interaction and provide a rational basis for designing improved antagonists. The insights from these SAR studies on related N-benzyl compounds are invaluable for predicting which structural elements of this compound are likely critical for its own potential biological activities.

Rational Design and Synthesis of this compound Derivatives for SAR Elucidation